SHP1 Inhibitory Potency and Selectivity Profile of the 5-Phenyl Scaffold
A derivative synthesized from the 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid scaffold, compound 5b, demonstrated quantifiable SHP1 inhibition and selectivity. This provides a class-level benchmark for the target scaffold against other phosphatase targets [1].
| Evidence Dimension | Inhibitory activity and selectivity profile |
|---|---|
| Target Compound Data | Compound 5b: SHP1 IC50 = 1.33 ± 0.16 µM; ~2-fold selectivity over SHP2; no detectable activity against PTP1B and TCPTP. |
| Comparator Or Baseline | The baseline is the activity against SHP2, PTP1B, and TCPTP enzymes. Other 5-substituted-1,3,4-thiadiazole derivatives from the same study showed varying activity, but quantitative data for direct comparators like the 5-methyl analog was not detailed in this specific source. |
| Quantified Difference | The key differentiation is the 2-fold selectivity for SHP1 over SHP2 and the complete lack of inhibition (<10% at 10 µM) for PTP1B and TCPTP, a profile not reported for other simple 5-substituted analogs in the same study. |
| Conditions | In vitro phosphatase enzyme inhibition assay. |
Why This Matters
This evidence establishes the 5-phenyl-1,3,4-thiadiazole core as a privileged scaffold for achieving specific SHP1 inhibition, a profile that cannot be assumed for other 5-substituted carboxylic acid building blocks, guiding procurement for targeted SHP1 drug discovery.
- [1] Yu, L., Feng, B., Wang, Z., Gao, L., Zhang, C., Rajendran, S., ... & Wang, W. (2021). Synthesis of 5-Phenyl-1,3,4-thiadiazole Derivatives and Their Biochemical Evaluation against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1). Chinese Journal of Organic Chemistry, 41(8), 3097-3105. DOI: 10.6023/cjoc202104041 View Source
